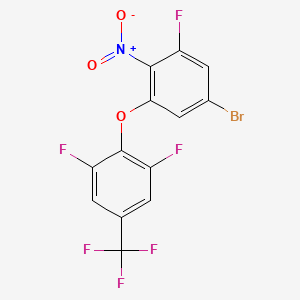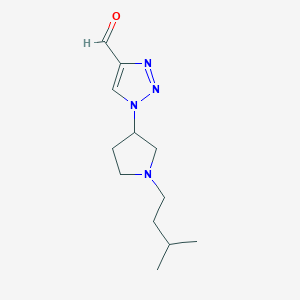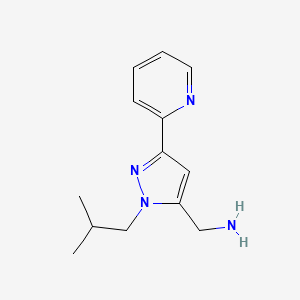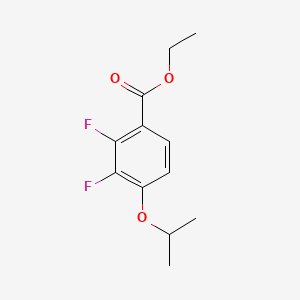![molecular formula C18H21BrClNO2 B15290891 ethyl 2-[1-(4-bromo-N-methylanilino)ethyl]benzoate;hydrochloride](/img/structure/B15290891.png)
ethyl 2-[1-(4-bromo-N-methylanilino)ethyl]benzoate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[1-(4-bromo-N-methylanilino)ethyl]benzoate;hydrochloride is a complex organic compound that features a benzoate ester linked to a brominated aniline derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[1-(4-bromo-N-methylanilino)ethyl]benzoate;hydrochloride typically involves multiple steps, including the formation of the benzoate ester and the brominated aniline derivative. One common method involves the Friedel-Crafts acylation of benzene derivatives, followed by nucleophilic substitution reactions to introduce the bromine and aniline groups . The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The purification process may involve recrystallization and chromatography techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-[1-(4-bromo-N-methylanilino)ethyl]benzoate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like LiAlH4, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, reduction can produce alcohols, and substitution can result in various substituted derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-[1-(4-bromo-N-methylanilino)ethyl]benzoate;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ethyl 2-[1-(4-bromo-N-methylanilino)ethyl]benzoate;hydrochloride involves its interaction with specific molecular targets. The brominated aniline moiety can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The ester group may also play a role in modulating the compound’s solubility and bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-bromobenzoate: A simpler ester derivative with similar reactivity but lacking the aniline moiety.
4-Bromoaniline: Contains the brominated aniline structure but without the ester linkage.
N-Methylaniline: Features the N-methylated aniline group but lacks the bromine and ester functionalities.
Uniqueness
Ethyl 2-[1-(4-bromo-N-methylanilino)ethyl]benzoate;hydrochloride is unique due to its combination of a brominated aniline and a benzoate ester, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C18H21BrClNO2 |
|---|---|
Peso molecular |
398.7 g/mol |
Nombre IUPAC |
ethyl 2-[1-(4-bromo-N-methylanilino)ethyl]benzoate;hydrochloride |
InChI |
InChI=1S/C18H20BrNO2.ClH/c1-4-22-18(21)17-8-6-5-7-16(17)13(2)20(3)15-11-9-14(19)10-12-15;/h5-13H,4H2,1-3H3;1H |
Clave InChI |
KNOGPYRLLSMENG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=CC=C1C(C)N(C)C2=CC=C(C=C2)Br.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-chlorophenyl)methyl]-4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxamide](/img/structure/B15290808.png)
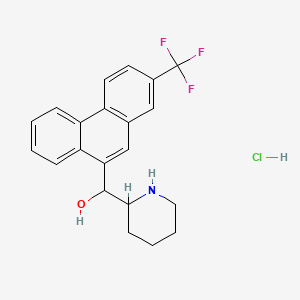
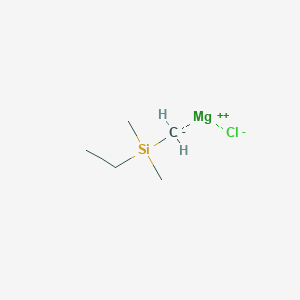
![methyl 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-2-methylpentanoate](/img/structure/B15290846.png)


![[(10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] pentadecanoate](/img/structure/B15290867.png)
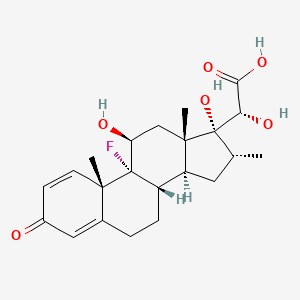
![[1,4'-Bipiperidin]-4-ylmethanol dihydrochloride](/img/structure/B15290879.png)
